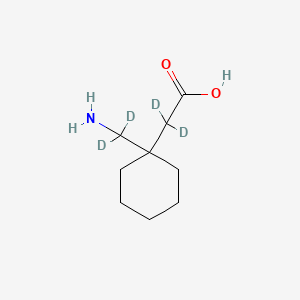

Gabapentin-d4

概述

描述

加巴喷丁-d4 是加巴喷丁的氘代形式,加巴喷丁是一种抗癫痫药。氘原子取代了分子中的氢原子,这在各种科学研究中都很有用,特别是在药代动力学和代谢研究中。 加巴喷丁本身因其在减少中枢神经系统紊乱电活动方面的作用而闻名 .

准备方法

合成路线和反应条件: 加巴喷丁-d4 可以通过将氘掺入加巴喷丁分子中来合成。一种常见的方法是在合成过程中使用氘代试剂。 例如,从氘代环己酮开始,合成过程经过一系列反应,包括胺化和羧化,最终得到加巴喷丁-d4 .

工业生产方法: 加巴喷丁-d4 的工业生产涉及使用氘代起始原料和优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺通常包括氘交换反应和通过结晶或色谱进行纯化等步骤 .

化学反应分析

反应类型: 加巴喷丁-d4 与其非氘代对应物一样,会发生各种化学反应。这些包括:

氧化: 加巴喷丁-d4 可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将加巴喷丁-d4 转化为其醇衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 在适当的条件下使用卤素或磺酰氯等试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羧酸,而还原可以产生醇 .

科学研究应用

Analytical Chemistry Applications

Use as Internal Standard in LC-MS/MS:

Gabapentin-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying gabapentin in human plasma. The incorporation of deuterated compounds like this compound improves the sensitivity and specificity of the assay, allowing for more accurate pharmacokinetic studies.

- Study Overview: A study validated an LC-MS/MS method using this compound as an internal standard. It demonstrated that this method could accurately measure gabapentin levels in human plasma with a recovery rate of 74.61% for gabapentin and 77.49% for this compound .

| Parameter | Gabapentin | This compound |

|---|---|---|

| Mean Recovery | 74.61% | 77.49% |

| Precision | 4.67% | N/A |

| Stability (8 days) | 99.23% | 100.44% |

Pharmacokinetic Studies

This compound's role extends to pharmacokinetic studies, where it assists researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of gabapentin.

- Case Study: In a pharmacokinetic study involving human plasma, the use of this compound allowed researchers to establish a reliable correlation between plasma concentration and therapeutic effects, thus aiding in dose optimization for clinical applications .

Clinical Research Applications

Gabapentin has been widely studied for its efficacy in treating various neuropathic pain syndromes and other conditions. The use of this compound enhances the reliability of clinical trials by providing precise measurements of drug levels.

- Clinical Trials: A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with neuropathic pain syndromes when compared to placebo . The precise quantification enabled by this compound helped validate these findings.

| Study Type | Treatment Group | Placebo Group | Pain Score Reduction |

|---|---|---|---|

| Randomized Controlled Trial | Gabapentin (n=153) | Placebo (n=152) | 21% |

Broader Implications in Drug Development

The stable isotope-labeled nature of this compound allows it to be applied in drug development processes beyond just quantification purposes. Its use can facilitate:

- Drug Repositioning: By accurately measuring drug concentrations during clinical trials, researchers can potentially identify new therapeutic uses for existing medications like gabapentin .

- Safety and Efficacy Studies: The ability to monitor drug levels closely can lead to better understanding and management of side effects associated with high-dose treatments, especially in vulnerable populations .

作用机制

加巴喷丁-d4 与加巴喷丁一样,通过与中枢神经系统中电压门控钙通道的 α-2-δ 亚基结合而发挥作用。这种结合抑制了钙离子的兴奋性流入,从而降低了神经元的兴奋性和神经递质的释放。 该化合物还调节各种神经递质系统的活性,包括γ-氨基丁酸和谷氨酸 .

类似化合物:

普瑞巴林: 另一种具有类似作用机制但药代动力学特性不同的加巴喷丁类药物。

加巴喷丁: 加巴喷丁-d4 的非氘代形式,广泛用于临床环境中。

比较: 加巴喷丁-d4 由于存在氘原子而具有独特性,这可以提供对加巴喷丁的代谢和药代动力学特性的见解。 这使其在需要了解药物详细行为的研究环境中特别有价值 .

相似化合物的比较

Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.

Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.

Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .

生物活性

Gabapentin-d4 is a deuterated form of gabapentin, a medication primarily used for neuropathic pain and as an anticonvulsant. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various conditions, and relevant research findings.

Gabapentin is structurally related to gamma-aminobutyric acid (GABA) but does not directly bind to GABA receptors. Instead, it exerts its effects primarily by binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels. This interaction inhibits the release of excitatory neurotransmitters, which is crucial in managing conditions like neuropathic pain and epilepsy .

Comparison of Gabapentin and this compound

| Property | Gabapentin | This compound |

|---|---|---|

| Molecular Weight | 171.24 g/mol | 175.30 g/mol |

| Mechanism of Action | Inhibits excitatory neurotransmitter release | Similar mechanism with isotopic labeling |

| Bioavailability | 27-60% | Expected to be similar |

| Half-life | 5-7 hours | Expected to be similar |

Pharmacokinetics and Pharmacodynamics

This compound shares similar pharmacokinetic properties with gabapentin, including absorption via system L amino acid transporters and renal excretion. The half-life is approximately 5-7 hours, with peak plasma concentrations occurring 2-3 hours after administration .

Key Findings on Pharmacodynamics

- This compound may enhance the understanding of gabapentin's mechanisms due to its isotopic labeling, allowing for improved tracking in metabolic studies.

- Studies indicate that gabapentin reduces pain responses in various animal models, suggesting that this compound could also exhibit similar analgesic properties .

Clinical Efficacy

Gabapentin has been extensively studied for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. Clinical trials have shown significant improvements in pain relief and quality of life among patients treated with gabapentin across various indications.

Case Studies

- Neuropathic Pain : A randomized controlled trial demonstrated that gabapentin significantly reduced pain scores in patients with diabetic neuropathy compared to placebo (P<0.05) over an 8-week period .

- Anxiety Disorders : Gabapentin has shown efficacy in reducing anxiety symptoms across multiple studies, with a notable reduction in scores for generalized anxiety disorder .

Research Findings

Recent studies have explored the potential genetic markers influencing the efficacy of gabapentin treatment. A study identified specific single nucleotide polymorphisms (SNPs) that correlated with positive responses to gabapentin in patients with chronic pelvic pain. These genetic variations may affect gabapentin's binding affinity to calcium channels, thereby impacting therapeutic outcomes .

属性

IUPAC Name |

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661990 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-20-6 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。